CBHA, also known as m-carboxycinnamic acid bishydroxamide, is a synthetic small molecule with potential applications in cancer research []. Its origin lies in laboratory development, and its significance lies in its ability to inhibit histone deacetylases (HDACs), enzymes that play a role in gene expression [].
CBHA's structure consists of a central benzamide group (benzene ring with a connected carbonyl and amide) substituted at the 3rd position with a conjugated enone system (containing a double bond and a ketone). This enone system has a hydroxamate group (containing a hydroxyl and a hydroxylamine) attached []. This structure suggests potential for hydrogen bonding and chelation, which may be important for its biological activity [].
Limited data exists on the specific physical and chemical properties of CBHA. However, some resources suggest it is a solid powder, soluble in dimethyl sulfoxide (DMSO) [].
CBHA acts as an HDAC inhibitor. HDACs remove acetyl groups from histones, proteins that package DNA within the cell nucleus. This process regulates gene expression. CBHA binds to the catalytic domain of HDACs, preventing them from removing acetyl groups, potentially leading to altered gene expression patterns that may promote cell death in cancer cells [, ].
N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide, also known as CBHA, is a well-documented inhibitor of histone deacetylases (HDACs) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Acetylation of histones loosens the chromatin structure, allowing for increased gene expression. By inhibiting HDAC activity, CBHA promotes histone acetylation and can potentially influence the expression of various genes [].
This property of CBHA is being investigated in the context of cancer research. Cancer cells often exhibit abnormal gene expression patterns. By modulating gene expression through HDAC inhibition, CBHA may have potential applications in cancer treatment [].
Studies have shown that CBHA can induce differentiation and apoptosis (programmed cell death) in various transformed cell lines [, ]. Differentiation is the process by which immature cells become specialized cells with specific functions. Apoptosis is a natural process that eliminates damaged or unwanted cells.
The ability of CBHA to induce these processes suggests its potential use in cancer therapy. Cancer cells are characterized by uncontrolled proliferation and resistance to apoptosis. By promoting differentiation and cell death, CBHA may offer a novel approach for cancer treatment [, ].